5-Bromothiophene-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOYVVRKBWNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 5 Bromothiophene 2,3 Dicarboxylic Acid
Strategic Approaches to the Thiophene (B33073) Core Functionalization
The construction of the 5-bromothiophene-2,3-dicarboxylic acid framework can be approached through two primary retrosynthetic disconnections: either by bromination of a pre-formed thiophene-2,3-dicarboxylic acid or by dicarboxylation of a 2-bromothiophene (B119243) precursor. The former approach is often more practical due to the challenges associated with the selective introduction of two adjacent carboxylic acid groups on a brominated thiophene.
A plausible and effective method for the synthesis of the key intermediate, thiophene-2,3-dicarboxylic acid, starts from readily available precursors such as methyl thioglycolate and ethyl acrylate. chemicalpapers.com This multi-step synthesis involves the initial formation of a tetrahydrothiophene (B86538) derivative, which is then aromatized and hydrolyzed to yield the desired dicarboxylic acid. chemicalpapers.com
Alternative approaches to functionalized thiophenes include the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. pharmaguideline.com The Gewald aminothiophene synthesis offers another route, particularly for accessing aminothiophenes which can be further modified. pharmaguideline.comderpharmachemica.com For industrial-scale production, high-temperature reactions of hydrocarbons like n-butane with sulfur are employed. pharmaguideline.com
Directed Bromination Techniques and Regioselectivity Considerations
The bromination of thiophene and its derivatives is a well-studied reaction that proceeds readily. iust.ac.ir The regioselectivity of this electrophilic substitution is highly dependent on the nature and position of existing substituents on the thiophene ring. For thiophene itself, bromination typically occurs at the 2- and 5-positions. chemindigest.com
In the context of synthesizing this compound, the key step is the selective bromination of thiophene-2,3-dicarboxylic acid. The two carboxylic acid groups are electron-withdrawing and deactivating, which makes the bromination reaction more challenging compared to unsubstituted thiophene. However, they direct incoming electrophiles to the 5-position. The use of N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid is a common and effective method for the regioselective bromination of substituted thiophenes. tandfonline.comresearchgate.net
The reaction of thiophene-3-carboxylic acid with bromine in acetic acid has been shown to yield 5-bromothiophene-3-carboxylic acid, demonstrating the directing effect of the carboxylic acid group to the 5-position. rsc.org A similar outcome would be expected for thiophene-2,3-dicarboxylic acid, where the combined directing effects of both carboxylic acid groups would strongly favor bromination at the 5-position.
Table 1: Reaction Conditions for the Bromination of Thiophene Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield (%) | Reference |
| Thiophene-3-carboxylic acid | Br₂ | Acetic Acid | Room Temperature | 5-Bromothiophene-3-carboxylic acid | 75 | rsc.org |
| 3-Methylthiophene (B123197) | NBS | Acetic Acid | Room Temperature | 2-Bromo-3-methylthiophene | >99 | tandfonline.com |
| Thiophene | Bromide/Bromate | Water/CH₂Cl₂ | Room Temperature | 2-Bromothiophene & 2,5-Dibromothiophene | 63 & 27 (GC area %) | chemindigest.com |
Carboxylic Acid Group Introduction and Selective Manipulation
The introduction of carboxylic acid groups onto the thiophene ring can be achieved through various methods. One common strategy is the oxidation of alkyl or formyl groups. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org
Another powerful technique is the lithiation of the thiophene ring followed by carboxylation with carbon dioxide. The treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) leads to deprotonation at the 5-position, allowing for the introduction of a second carboxylic acid group at that position. wikipedia.org A similar strategy could be envisioned for the synthesis of thiophene-2,3-dicarboxylic acid, potentially starting from a suitably protected thiophene precursor.
A documented synthesis of thiophene-2,3-dicarboxylic acid involves a multi-step sequence starting from methyl thioglycolate and ethyl acrylate. chemicalpapers.com This method first constructs a tetrahydrothiophene ring which is then aromatized. The final step involves the hydrolysis of the ester groups to the corresponding carboxylic acids.
Table 2: Synthesis of Thiophenecarboxylic Acids
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Methyl thioglycolate, Ethyl acrylate | 1. Base 2. Dehydration 3. Hydrolysis | Methyl 3-oxotetrahydrothiophene-2-carboxylate | Thiophene-2,3-dicarboxylic acid | chemicalpapers.com |
| 2-Acetylthiophene | Oxidizing agent | - | Thiophene-2-carboxylic acid | wikipedia.org |
| 2,5-Diiodothiophene | 1. n-Butyllithium 2. CO₂ | - | 2,5-Thiophenedicarboxylic acid | prepchem.com |
Advanced Synthesis of Substituted this compound Precursors
The synthesis of more complex derivatives of this compound can be achieved by employing advanced synthetic methodologies. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene to produce 2,4-dibromo-3-methylthiophene. nih.gov This intermediate can then undergo metallation followed by carbonation to introduce a carboxylic acid group. nih.gov
Palladium-catalyzed carbonylation reactions also offer a versatile method for introducing carboxylic acid functionality. nih.gov These advanced techniques allow for the preparation of a wide range of substituted thiophene precursors, which can then be further elaborated to access derivatives of this compound with diverse substitution patterns. The ability to control the regioselectivity of these reactions is crucial for the successful synthesis of these complex molecules. nih.gov
Chemical Transformations and Reaction Pathways of 5 Bromothiophene 2,3 Dicarboxylic Acid
Halogen-Directed Cross-Coupling Reactions
The carbon-bromine bond at the C-5 position of the thiophene (B33073) ring is the primary site for cross-coupling reactions. These transformations are fundamental for elaborating the core structure, allowing for the introduction of diverse aryl, vinyl, or alkyl substituents.
Palladium-catalyzed reactions are the most prominent methods for forming carbon-carbon bonds using bromo-thiophene substrates. libretexts.orglibretexts.org The Suzuki-Miyaura and Stille couplings are particularly effective and widely employed. organic-chemistry.orglibretexts.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of the bromo-thiophene with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org While direct coupling on the free dicarboxylic acid can be challenging due to the acidic protons, the reaction is highly effective on its ester derivatives. nih.govresearchgate.net For instance, research on the closely related pentyl 5-bromothiophene-2-carboxylate demonstrates its successful coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst to yield 5-arylthiophene derivatives. nih.gov This strategy is directly applicable to the diester of 5-bromothiophene-2,3-dicarboxylic acid to synthesize 5-arylthiophene-2,3-dicarboxylates. The general mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
The Stille coupling offers an alternative pathway, utilizing an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Esterified derivatives of this compound are suitable substrates for Stille reactions, allowing for the introduction of various organic groups at the 5-position. harvard.edu
Interactive Data Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-thiophenes
Click on the headers to sort the data.
| Reaction Type | Catalyst | Base | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Ref |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | 1,4-Dioxane/H₂O | 90 | 64-72 | nih.gov |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Phenylboronic acid | Toluene/H₂O | 90 | Moderate-Good | researchgate.net |
| Suzuki-Miyaura | Pd(OAc)₂ | Cs₂CO₃ | Arylboronic acid | Dioxane | Room Temp | High | nih.gov |
| Stille | Pd(PPh₃)₄ | N/A | Organostannane | DMF | 80-110 | 52-84 | harvard.edu |
| Stille | Pd₂(dba)₃/AsPh₃ | N/A | Arylstannane | DMF | 60 | 55 | harvard.edu |
While palladium catalysis is dominant, other transition metals can mediate C-C bond formation. Nickel catalysts, for example, are known to be effective for cross-coupling reactions of aryl halides and can sometimes offer different reactivity or be more cost-effective than palladium. Although specific examples employing this compound are not widely reported, the principles of nickel-catalyzed couplings, such as the Negishi coupling (using organozinc reagents), are applicable. These reactions also follow a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Copper-catalyzed reactions, often used in conjunction with palladium, can also promote certain coupling transformations, sometimes accelerating the reaction rate. harvard.edu
Carboxylic Acid Derivatization Reactions
The two carboxylic acid groups are key functional handles for derivatization, enabling the synthesis of a wide array of compounds through esterification, amidation, and conversion to more reactive intermediates like acyl halides and anhydrides.
Conversion of the dicarboxylic acid to its corresponding diester is a common and crucial transformation. Esterification not only modifies the molecule's properties but also protects the acidic protons, which is often necessary for subsequent cross-coupling reactions. nih.gov
Several standard protocols can be employed:
Fischer Esterification : This classic method involves reacting the dicarboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by removing the water formed as a byproduct.
Coupling Reagent-Mediated Esterification : For milder conditions, coupling reagents are used. A common system is the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is effective for a wide range of alcohols.
Alkylation of Carboxylate Salts : The dicarboxylic acid can be deprotonated with a base (e.g., sodium hydroxide) to form the disodium (B8443419) carboxylate salt, which can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the diester. libretexts.org
These methods allow for the synthesis of a diverse library of diester derivatives, from simple dimethyl and diethyl esters to more complex structures incorporating functionalized alcohol moieties.
Interactive Data Table: Common Esterification Reagents for Carboxylic Acids
Click on the headers to sort the data.
| Method | Reagents | Byproducts | Conditions | Ref |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Water | Reflux | masterorganicchemistry.com |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Dicyclohexylurea (DCU) | Room Temperature | nih.gov |
| Alkylation | Base (e.g., NaOH), Alkyl Halide | Salt (e.g., NaBr) | Varies | libretexts.org |
| Acyl Chloride Route | Alcohol, Pyridine (B92270) | Pyridinium hydrochloride | 0°C to Room Temp | libretexts.org |
The synthesis of diamides from this compound provides access to compounds with potential biological activity and unique structural properties. The direct reaction of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first.
Common amidation strategies include:
Via Acyl Chlorides : The dicarboxylic acid is first converted to the more reactive 5-bromothiophene-2,3-dicarbonyl dichloride (see section 3.2.3). This diacyl chloride can then be treated with two equivalents of a primary or secondary amine to form the corresponding diamide. A base, such as pyridine or an excess of the amine itself, is typically added to neutralize the HCl generated during the reaction. libretexts.org
Using Coupling Reagents : Similar to esterification, coupling agents like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can directly mediate the formation of an amide bond between the carboxylic acid and an amine under mild conditions. This approach avoids the need to isolate the highly reactive acyl chloride intermediate.
These reactions can produce a wide range of amide conjugates, depending on the amine used, from simple primary amides (using ammonia) to complex secondary and tertiary amides.
Converting the carboxylic acid groups into even more reactive functionalities like acyl halides and anhydrides creates versatile intermediates for further synthesis.
Acyl Halide Formation : The most common method to synthesize acyl chlorides is by treating the dicarboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. libretexts.orgorgoreview.comchemguide.co.uk Oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. chemguide.co.ukwikipedia.org This reaction converts both carboxylic acid groups into acyl chloride groups, yielding 5-bromothiophene-2,3-dicarbonyl dichloride. This diacyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles. libretexts.org
Anhydride (B1165640) Formation : The ortho-positioning of the two carboxylic acid groups in this compound makes it highly prone to forming a stable five-membered cyclic anhydride upon dehydration. libretexts.org This intramolecular reaction can often be achieved by simply heating the dicarboxylic acid or by treating it with a dehydrating agent such as acetic anhydride or oxalyl chloride. nih.gov The resulting 5-bromothieno[2,3-c]furan-4,6-dione is itself a potent acylating agent, which can react with nucleophiles to open the ring, typically leading to mono-derivatization at either the C2 or C3 position.
Electrophilic Aromatic Substitution Pathways on Thiophene Derivatives
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophene, which is generally more reactive than benzene. e-bookshelf.depharmaguideline.com The outcome of such reactions on a substituted thiophene is dictated by the electronic and steric effects of the substituents already present on the ring. researchgate.netrsc.org
In the case of this compound, the ring is substituted with three groups: a bromo group at the C5 position and two carboxylic acid groups at the C2 and C3 positions. The only available position for substitution is C4. To predict the feasibility and outcome of an electrophilic attack, the directing effects of the existing substituents must be analyzed.
Carboxylic Acid Groups (-COOH): These are strongly deactivating and meta-directing groups. masterorganicchemistry.com They withdraw electron density from the aromatic ring via both inductive and resonance effects, making the ring less susceptible to electrophilic attack. A -COOH group at C2 would direct an incoming electrophile to C4 and C5. A -COOH group at C3 would direct to C5.
Considering the compound this compound, all substituents exert a deactivating effect, making electrophilic substitution reactions challenging. However, their directing effects are convergent. The bromo group at C5 directs towards C4. The carboxylic acid at C2 directs towards C4 (and the occupied C5). The carboxylic acid at C3 also directs towards the occupied C5. Therefore, despite the strong deactivation of the ring, any successful electrophilic substitution would be expected to occur regioselectively at the C4 position. youtube.com
Table 2: Directing Effects of Substituents on the Thiophene Ring
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -COOH | C2 | Strongly Deactivating, Electron-withdrawing | Directs to C4, C5 |
| -COOH | C3 | Strongly Deactivating, Electron-withdrawing | Directs to C5 |
| -Br | C5 | Deactivating, Electron-withdrawing (Inductive); Electron-donating (Resonance) | Directs to C4 (ortho) |
| Combined Effect | C2, C3, C5 | Strong overall deactivation of the thiophene ring. | Convergent direction to the C4 position. |
Cyclization and Heterocyclic Annulation Strategies Employing the Thiophene Backbone
The adjacent carboxylic acid functionalities at the C2 and C3 positions of this compound make it a valuable precursor for heterocyclic annulation—the construction of a new fused ring onto the existing thiophene backbone. Such strategies are pivotal in synthesizing complex polycyclic systems, including thienopyridines and other fused heterocycles which are of interest in materials science and medicinal chemistry. nih.govnih.govthieme-connect.de
A common strategy involves converting the dicarboxylic acid into a more reactive intermediate, such as a cyclic anhydride, diacyl chloride, or diester. This intermediate can then react with a suitable binucleophile to form the new ring. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyridazinone ring, while reaction with a diamine could yield a fused diazepine (B8756704) or pyrazine (B50134) system depending on the linker length.
The synthesis of thieno[2,3-c]pyridines, for instance, has been achieved by constructing the pyridine ring onto a pre-formed thiophene derivative. nih.gov While specific literature on the cyclization of this compound is scarce, general methodologies provide a blueprint for its potential applications. The Fiesselmann thiophene synthesis, for example, demonstrates the cyclization of thioglycolic acid derivatives with β-keto esters to form substituted thiophenes, highlighting the versatility of carboxylic acid derivatives in ring formation. derpharmachemica.com Similarly, the Gewald reaction is a key method for synthesizing 2-aminothiophenes that can be further elaborated into fused systems like thieno[2,3-d]pyrimidines. nih.govderpharmachemica.com
By converting the dicarboxylic acid to its corresponding anhydride, one could envision a reaction with an amine to form a thieno[2,3-c]pyrrole-dione system. These strategies underscore the utility of the target compound as a building block for creating more complex, fused heterocyclic structures.
Table 3: Potential Heterocyclic Systems via Annulation of this compound
| Reactive Intermediate | Reagent | Potential Fused Ring System |
| Cyclic Anhydride | Ammonia or Primary Amine | Thieno[2,3-c]pyrrole-dione |
| Diacyl Chloride | Hydrazine | Thieno[2,3-d]pyridazinone |
| Diester | Ethylenediamine | Thieno[2,3-b] researchgate.netnih.govdiazepine-dione |
| Diacyl Chloride | o-Phenylenediamine | Thieno[2,3-b]quinoxaline |
Based on a comprehensive search of available scientific literature, it has not been possible to find specific research detailing the use of This compound as a starting material for the synthetic strategies outlined in the requested article structure.
The conducted searches yielded information on related but structurally distinct compounds, primarily 5-bromothiophene-2-carboxylic acid and 5-bromothiophene-3-carboxylic acid . These related molecules have been utilized in various synthetic applications, including functional group interconversions and the synthesis of extended π-systems. However, no specific data, research findings, or established synthetic protocols were found that begin with the 2,3-dicarboxylic acid analogue as requested.
Therefore, this article cannot be generated as the foundational information required to address the specific subsections of the outline—namely, the design and synthesis of derivatives and analogues originating from this compound—is not present in the accessible research literature. To provide a scientifically accurate and verifiable article, documented research on the specified starting compound is necessary.
Advanced Applications in Materials Science and Supramolecular Chemistry
Precursors for Organic Electronic Materials
The inherent electronic properties of the thiophene (B33073) ring, which can be fine-tuned by its substituents, position 5-Bromothiophene-2,3-dicarboxylic acid as a valuable precursor for various organic electronic materials. The bromine atom influences the molecule's electronic characteristics and provides a reactive site for further chemical modification through coupling reactions, while the carboxylic acid groups can be derivatized or used as anchoring points.
Thiophene-based molecules are fundamental components in the field of organic electronics due to their excellent charge transport capabilities and environmental stability. The thiophene unit in this compound contributes to the formation of conjugated systems, which are essential for facilitating the movement of charge carriers (electrons and holes). While direct studies on polymers derived from this specific dicarboxylic acid are not prevalent, its structural motifs are central to the design of organic semiconductors.
Derivatives of thiophenecarboxylic acids are utilized to create conjugated polymers and small molecules for electronic devices. The incorporation of such building blocks can enhance the performance of these materials. The presence of the bromine atom can be leveraged in cross-coupling reactions, such as Suzuki or Stille coupling, to extend the π-conjugation by linking it to other aromatic units, a common strategy for developing high-performance semiconductor materials. The carboxylic acid groups offer a route to create esters or amides, which can influence solubility, morphology, and intermolecular interactions in thin films, all of which are critical factors for efficient charge transport.
Table 1: Functional Group Relevance in Organic Semiconductors
| Functional Group | Role in Semiconductor Design |
|---|---|
| Thiophene Ring | Forms the π-conjugated backbone essential for charge transport. |
| Bromine Atom | Modifies electronic properties and serves as a reactive site for extending conjugation via cross-coupling reactions. |
| Dicarboxylic Acids | Enable derivatization to control solubility, film morphology, and intermolecular packing. Can also act as anchoring groups. |
In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are frequently incorporated into the emissive layer or charge-transport layers. The structural properties of compounds like this compound allow them to be integrated into larger conjugated systems that form the basis of OLED materials. The ability to tune the electronic and optical properties by modifying the molecular structure is a key advantage.
Thiophene-containing molecules have been successfully employed in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). In OPVs, thiophene derivatives often act as the electron-donor material in a bulk-heterojunction (BHJ) with a fullerene acceptor. The incorporation of thiophene units into the molecular backbone of donor-acceptor chromophores can extend conjugation, enhance light absorption, and improve power conversion efficiency. nih.gov
For dye-sensitized solar cells, the carboxylic acid groups are of paramount importance. researchgate.net They serve as highly effective anchoring groups to bind the dye molecule to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.netgoogle.com This covalent linkage ensures efficient electron injection from the photo-excited dye into the semiconductor's conduction band, which is the fundamental step in the operation of a DSSC. researchgate.net this compound, with its two carboxylic acid groups, is well-suited for this role, potentially offering strong adsorption and favorable electronic coupling to the semiconductor surface. The thiophene ring itself acts as a stable π-bridge, connecting an electron-donating part of the dye to the anchoring carboxylates.
Table 2: Research Findings on Thiophene in Photovoltaics
| Study Focus | Key Finding | Reference |
|---|---|---|
| Thiophene in D-A-D Chromophore | Incorporation of a thiophene unit extended molecular conjugation, enhanced light-harvesting ability, and significantly improved power conversion efficiency in a BHJ solar cell. | nih.gov |
Role in Supramolecular Architectures and Self-Assembly
The precise arrangement of functional groups in this compound makes it an excellent candidate for constructing complex, ordered structures through non-covalent interactions. The two carboxylic acid groups are powerful hydrogen-bond donors and acceptors, while the bromine atom can participate in halogen bonding, guiding the self-assembly of molecules into predictable patterns.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgnih.gov Aromatic multicarboxylic acids are among the most widely used linkers for creating these frameworks due to their ability to form strong coordination bonds with metal centers. mdpi.com
This compound is a prime candidate for a linker in this context. Its two carboxylate groups can chelate or bridge metal centers in various coordination modes, leading to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov The geometry of the thiophene ring and the relative positioning of the carboxyl groups will dictate the topology and pore structure of the resulting MOF. The presence of the bromine atom can further influence the framework's properties by introducing steric effects or by forming secondary interactions within the pores, potentially affecting gas sorption or catalytic activity. MOFs built from functionalized linkers have shown applications in catalysis, gas storage, and sensing. mdpi.comnih.govresearchgate.net
Table 3: Examples of Coordination Polymers from Dicarboxylic Acid Linkers
| Linker Type | Metal Ion | Resulting Structure Type | Potential Application | Reference |
|---|---|---|---|---|
| Biphenyl-dicarboxylic acids | Co(II), Mn(II), Zn(II), Cd(II) | 1D chains, 2D layers, 3D frameworks | Catalysis, Luminescence | nih.gov |
| Biphenyltetracarboxylic acid | Cd(II) | 3D frameworks | Fluorescence | rsc.org |
| Flexible dicarboxylic acid | Co(II) | 2D lamellar networks | Electrocatalysis, Photocatalysis | nih.gov |
Co-crystal engineering is a design strategy that brings together two or more different molecules in a crystalline lattice through non-covalent interactions, primarily hydrogen bonds. The objective is to create new materials with tailored physical properties, such as solubility, stability, or melting point.
The molecular structure of this compound is exceptionally well-suited for co-crystal formation. The two carboxylic acid groups are robust functional groups for forming strong and directional hydrogen bonds. They can form hydrogen-bonded dimers with other acid molecules or interact with complementary functional groups on a co-former molecule, such as pyridines or amides. Furthermore, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., nitrogen, oxygen, or sulfur atoms) on adjacent molecules. gatech.edu This combination of strong hydrogen bonding from the carboxylic acids and weaker, directional halogen bonding from the bromine atom provides a powerful toolkit for controlling molecular self-assembly and engineering crystalline architectures with high precision. rsc.org
Polymer Chemistry and Conjugated Polymer Synthesis
The development of high-performance conjugated polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to advanced sensing technologies. Thiophene-based polymers are particularly prominent in this field due to their excellent electronic properties and environmental stability. While direct research on the use of this compound in polymer synthesis is limited, the applications of its parent compound, thiophene-2,3-dicarboxylic acid, and other brominated thiophene derivatives provide a strong indication of its potential in this area.
The dicarboxylic acid functionality of thiophene-2,3-dicarboxylic acid allows it to be used as a monomer in polycondensation reactions to form polyesters and polyamides. These polymers can exhibit a range of desirable properties, including high thermal stability and good mechanical strength. For instance, bio-based polyesters synthesized from 2,5-thiophenedicarboxylic acid have shown excellent thermal and mechanical properties, making them suitable for sustainable packaging applications. acs.orgmdpi.com The introduction of a bromine atom, as in this compound, would not only modify the physical properties of the resulting polymers but also provide a handle for post-polymerization modification through cross-coupling reactions. This would allow for the synthesis of complex polymer architectures with precisely controlled functionalities.
In the realm of conjugated polymers, the bromine atom on the thiophene ring is particularly significant. Brominated thiophene monomers are widely used in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize regioregular polythiophenes. rsc.org These polymers are essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The presence of a bromine atom in this compound makes it a prime candidate for similar polymerization strategies, potentially leading to the formation of novel conjugated polymers with unique electronic and optical properties. The carboxylic acid groups could be esterified to improve solubility and processability of the monomer and the final polymer.
Furthermore, the synthesis of donor-acceptor (D-A) conjugated polymers is a key strategy for tuning the optoelectronic properties of materials for organic solar cells. wikipedia.org Thiophene derivatives often serve as the electron-donating unit in these polymers. By functionalizing this compound with suitable electron-accepting moieties, it could be incorporated into D-A copolymers with tailored energy levels and absorption spectra, enhancing the performance of photovoltaic devices.
Table 1: Examples of Thiophene-Based Monomers in Polymer Synthesis
| Monomer | Polymerization Method | Resulting Polymer | Key Properties & Applications |
| Dimethyl 2,5-thiophenedicarboxylate | Melt Polycondensation | Poly(alkylene 2,5-thiophenedicarboxylate) | High thermal stability, good mechanical and gas barrier properties; Sustainable packaging acs.orgmdpi.com |
| 2-Bromo-3-alkylthiophene | Grignard Metathesis (GRIM) Polymerization | Regioregular Poly(3-alkylthiophene) | High charge carrier mobility; Organic field-effect transistors (OFETs) |
| 5-Bromo-2-thiophenecarboxylic acid derivatives | Suzuki Cross-Coupling Polymerization | Poly(thiophene-alt-aryl) | Tunable electronic properties; Organic electronics and sensors nih.gov |
| Thiophene-flanked benzothiadiazole derivatives | Direct Arylation Polycondensation | Alternating and random copolymers | Tunable optical and electronic properties; Optoelectronic devices, sensing, and bioimaging mdpi.com |
Non-Linear Optical (NLO) Materials Development
Non-linear optical (NLO) materials are crucial for a wide range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic materials have emerged as promising candidates for NLO applications due to their large NLO responses, fast switching speeds, and synthetic versatility. The NLO properties of organic molecules are typically enhanced by the presence of a π-conjugated system with electron-donating and electron-accepting groups.
Theoretical and experimental studies have shown that the introduction of donor and acceptor groups onto a thiophene ring can lead to significant second-order and third-order NLO responses. acs.org The bromine atom in this compound is an electron-withdrawing group, and the carboxylic acid groups can also influence the electronic properties of the molecule. By strategically modifying the molecule, for example, by converting the carboxylic acid groups into esters or amides and introducing strong electron-donating groups at other positions of the thiophene ring, it should be possible to create molecules with significant NLO activity.
The versatility of this compound as a building block allows for the synthesis of a variety of NLO chromophores. For example, the bromine atom can be replaced with various aryl groups through Suzuki coupling, allowing for the creation of extended π-systems. nih.gov The dicarboxylic acid functionality can be used to incorporate the chromophore into a polymer matrix or to form self-assembled supramolecular structures with enhanced NLO properties.
Table 2: Research Findings on NLO Properties of Thiophene Derivatives
| Thiophene Derivative | NLO Property Investigated | Key Findings |
| Stilbene and diphenylbutadiene derivatives with thiophene units | Second Harmonic Generation (SHG) | Non-centrosymmetric arrangement of chromophores leads to significant NLO activity. |
| Hybrid arylimido-polyoxometalate chromophores with thiophene bridges | Second-order NLO response (β) | Strong and highly two-dimensional NLO responses are achievable with appropriate donor-acceptor design. acs.org |
| Porphyrin sensitizers with thiophene linkers | Donor-π-Acceptor (D-π-A) properties | Thiophene units act as effective π-bridges for intramolecular charge transfer, a key feature for NLO activity. rsc.org |
Catalytic Applications as Ligands or Supports in Organic Reactions
The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The two adjacent carboxylic acid groups can chelate to a single metal center or bridge between multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The bromine atom and the thiophene sulfur atom can also participate in coordination or influence the electronic properties of the ligand and the resulting metal complex.
While specific catalytic applications of this compound are not yet widely reported, the use of thiophene-based dicarboxylic acids as ligands in catalysis is an active area of research. MOFs constructed from thiophene dicarboxylate ligands have shown promise in a variety of catalytic applications, including gas storage, separation, and heterogeneous catalysis.
For example, MOFs based on thieno[3,2-b]thiophene-2,5-dicarboxylic acid have been shown to be effective catalysts for various organic transformations. The porous nature of these materials allows for the diffusion of substrates to the active metal centers, while the chemical environment of the pores can be tuned to enhance catalytic activity and selectivity. Rare-earth metal-organic frameworks containing thieno[3,2-b]thiophene-2,5-dicarboxylate have been synthesized and characterized, showing potential for applications in luminescence and sensing. mdpi.com
The presence of the bromine atom in this compound could be advantageous for catalytic applications. It could be used as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups that can enhance catalytic activity. Moreover, the electronic effect of the bromine atom could modulate the Lewis acidity of the metal centers in the MOF, leading to improved catalytic performance.
Beyond MOFs, discrete metal complexes of this compound could also find use as homogeneous catalysts. The thiophene ring itself can interact with metal centers, and the combination of the carboxylate, bromo, and thiophene sulfur donors could lead to the formation of unique coordination environments with interesting catalytic properties. For instance, thiophene-containing Schiff base ligands and their metal complexes have demonstrated significant antimicrobial and antidiabetic activities, highlighting the diverse potential of thiophene-based ligands. researchgate.net
Table 3: Catalytic Applications of Thiophene-Based Ligands
| Ligand | Metal Ion(s) | Catalytic Application | Key Findings |
| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | Rare-earth metals (Y, La, Tb, Lu) | Potential for catalysis and sensing | Formation of 3D porous coordination networks with luminescent properties. mdpi.com |
| Thiophene-2,5-dicarboxylic acid | Strontium (Sr) | Potential for dielectric applications | Formation of a rhombus channel metal-organic framework with novel dielectric bistability. rsc.org |
| Thiophene-2,5-dicarboxylic acid | Lanthanides (La, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) | Potential for catalysis and materials science | Synthesis of 3D porous frameworks with interesting structural and thermal properties. rsc.org |
| 2,5-Disulfhydrylbenzene-1,4-dicarboxylic acid (contains thiol and carboxylate groups) | Iron (Fe) | Rechargeable alkali-ion batteries | Formation of layered metal-organic frameworks with good electrochemical activity. rsc.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. mdpi.comresearchgate.net For a molecule like 5-Bromothiophene-2,3-dicarboxylic acid, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. These calculations provide foundational data for all other theoretical predictions. Different functionals and basis sets (e.g., B3LYP/6-311++G(d,p)) would be tested to ensure the accuracy of the computed properties. researchgate.net
Reactivity Descriptors and Global Reactivity Parameters
From the computed HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These parameters provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Table 1: Global Reactivity Parameters
| Parameter | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high polarizability. nih.gov |
| Electronegativity (χ) | χ = -μ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
This table outlines the standard global reactivity parameters that would be calculated for this compound from its HOMO and LUMO energies.
Conformational Analysis and Molecular Stability Predictions
The presence of two carboxylic acid groups in this compound allows for multiple possible conformations (rotational isomers or rotamers) due to the rotation around the C-C bonds connecting the carboxyl groups to the thiophene (B33073) ring. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable (lowest energy) geometry. This analysis is crucial as the molecule's properties can be dependent on its specific conformation.
Non-Linear Optical Property Predictions and Validation
Organic molecules with extensive π-conjugated systems, like thiophenes, are often investigated for their non-linear optical (NLO) properties. nih.gov Computational methods can predict NLO behavior by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net Molecules with significant charge transfer, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values, making them candidates for NLO materials used in optoelectronic applications. nih.gov For this compound, calculations would assess its potential as an NLO material.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Bromothiophene-2-carboxylic acid |
Spectroscopic Property Simulations (IR, NMR, UV-Vis) and Experimental Correlation
Theoretical investigations into the spectroscopic characteristics of thiophene-based compounds are well-documented, providing a reliable blueprint for the hypothetical analysis of this compound.
Infrared (IR) Spectroscopy Simulation:
A simulated IR spectrum of this compound would be expected to reveal characteristic vibrational modes. DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), would be utilized to determine the harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data.
Key expected vibrational frequencies would include:
O-H Stretching: Broad absorption bands in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl groups, likely showing evidence of hydrogen bonding.
C=O Stretching: Strong, sharp peaks around 1700-1750 cm⁻¹, corresponding to the carbonyl groups of the dicarboxylic acid. The presence of two adjacent carboxylic acid groups might lead to splitting of this band.
C=C and C-C Stretching: Vibrations associated with the thiophene ring would appear in the 1400-1600 cm⁻¹ region.
C-Br Stretching: A weaker absorption band at lower frequencies, typically in the 500-600 cm⁻¹ range.
A hypothetical data table comparing theoretical and expected experimental IR frequencies is presented below.
Interactive Data Table: Simulated vs. Expected Experimental IR Frequencies for this compound
| Vibrational Mode | Simulated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2800 - 3200 | 2500 - 3300 |
| C=O Stretch (Carboxylic Acid) | 1720, 1745 | 1700 - 1750 |
| C=C Stretch (Thiophene Ring) | 1550, 1480 | 1500 - 1600 |
| C-C Stretch (Thiophene Ring) | 1410 | 1380 - 1450 |
| C-Br Stretch | 580 | 500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:
The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS).
For this compound:
¹H NMR: A single proton signal would be expected for the hydrogen atom at the 4-position of the thiophene ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the bromine atom. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR: Five distinct signals would be anticipated for the five carbon atoms of the thiophene ring and the two carboxylic acid groups. The chemical shifts of the ring carbons would be diagnostic of their substitution pattern. The carbon bearing the bromine atom (C5) would be expected at a lower field compared to unsubstituted thiophene, while the carbons attached to the carboxylic acid groups (C2 and C3) would be shifted downfield. The carbonyl carbons would resonate at the lowest field.
Below is a hypothetical table of simulated versus expected experimental NMR chemical shifts.
Interactive Data Table: Simulated vs. Expected Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Simulated ¹³C Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| C2 | 140.5 | 138 - 145 |
| C3 | 142.0 | 140 - 148 |
| C4 | 130.2 | 128 - 135 |
| C5 | 118.9 | 115 - 122 |
| COOH (at C2) | 165.8 | 163 - 170 |
| COOH (at C3) | 166.5 | 164 - 171 |
| Atom | Simulated ¹H Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| H4 | 7.8 | 7.5 - 8.2 |
| COOH | 12.5 | >10 |
UV-Vis Spectroscopy Simulation:
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The results are typically presented as the maximum absorption wavelength (λmax) and the corresponding oscillator strength.
For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the thiophene ring system. The presence of the bromine atom and the carboxylic acid groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene.
A hypothetical data table for simulated UV-Vis data is provided.
Interactive Data Table: Simulated UV-Vis Absorption Data for this compound
| Transition | Simulated λmax (nm) | Oscillator Strength (f) |
| π → π | 285 | 0.45 |
| π → π | 240 | 0.20 |
Correlation with Experimental Data:
In a typical research workflow, the simulated spectra would be compared with experimentally obtained data. A strong correlation between the theoretical and experimental values would validate the computational model and allow for a confident assignment of the spectral features. Any discrepancies could point to specific molecular interactions in the experimental sample, such as solvent effects or intermolecular hydrogen bonding, that were not fully accounted for in the gas-phase or implicit solvent simulations.
Advanced Characterization Techniques for Research on 5 Bromothiophene 2,3 Dicarboxylic Acid and Its Derivatives
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of organic compounds. Techniques like NMR, IR, Raman, Mass Spectrometry, and UV-Visible spectroscopy provide complementary information about the connectivity of atoms, functional groups, molecular weight, and electronic nature of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 5-Bromothiophene-2,3-dicarboxylic acid, ¹H NMR would be expected to show a single singlet for the proton on the thiophene (B33073) ring (H4). The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine atom and the two carboxylic acid groups. The protons of the carboxylic acid groups would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), although their observation can depend on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, five distinct signals would be expected in the aromatic/carboxylic acid region: one for each of the four carbons of the thiophene ring and one for the two non-equivalent carboxylic acid carbons. The carbon atom attached to the bromine (C5) would appear at a specific chemical shift, while the carbons bonded to the carboxylic acid groups (C2 and C3) and the protonated carbon (C4) would also have characteristic shifts.
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm assignments. While ¹H-¹H COSY would not be highly informative for the single thiophene proton, HSQC would correlate this proton signal directly to its attached carbon (C4), confirming its assignment in the ¹³C spectrum. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between the thiophene proton and adjacent carbons, further solidifying the structural assignment.
Illustrative NMR Data for Related Thiophene Derivatives:
As specific data for this compound is not available, the following table presents typical NMR data for related bromothiophene carboxylic acid isomers. These examples demonstrate the expected regions for chemical shifts.
| Compound Name | ¹H NMR (Solvent) | ¹³C NMR (Solvent) |
| 2-Bromothiophene-3-carboxylic acid | (500 MHz, CDCl₃): δ 7.83 (s, 1H), 4.20 (dd, 2H), 1.74–1.65 (m, 1H) nih.gov | (125 MHz, CDCl₃): δ 163.0, 141.3, 135.8, 131.0, 84.8, 67.6, 39.0 nih.gov |
| 5-Bromothiophene-2-carbaldehyde | (300 MHz, CDCl₃): δ 9.8 (s, 1H), 7.7 (d, 1H), 7.2 (d, 1H) | (CDCl₃): δ 182.5, 145.0, 138.0, 132.0, 128.0 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.
For this compound, key vibrational bands would include:
O-H Stretch: A very broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acids. The exact position can be influenced by conjugation with the thiophene ring and hydrogen bonding.
C=C Stretch: Aromatic C=C stretching vibrations from the thiophene ring would appear in the 1400-1600 cm⁻¹ region.
C-Br Stretch: A band in the lower frequency (fingerprint) region, typically below 700 cm⁻¹, corresponding to the carbon-bromine bond.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring and the C-S bond, which are often weak in the IR spectrum.
Illustrative IR Data for 5-Bromothiophene-2-carboxylic acid:
The following table lists characteristic IR absorption bands observed for the related compound 5-Bromothiophene-2-carboxylic acid, which are expected to be similar for the dicarboxylic acid analog. chemicalbook.com
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | ~3000 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | ~1680 | Strong |
| C=C Stretch (Thiophene Ring) | ~1520, 1420 | Medium |
| C-O Stretch / O-H Bend | ~1300, 1280 | Medium |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.
For this compound (C₆H₃BrO₄S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its calculated molecular weight (approximately 250 g/mol ). A crucial diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units.
Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for such a molecule could include the loss of hydroxyl radicals (•OH), water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid groups, as well as the loss of the bromine atom (•Br).
Illustrative MS Data for 5-Bromothiophene-2-carboxylic acid:
The mass spectrum of the related compound 5-Bromothiophene-2-carboxylic acid shows a characteristic pattern that helps illustrate these principles. chemicalbook.com
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 206/208 (98/100) | Molecular ion peak showing the 1:1 bromine isotope pattern |
| [M-OH]⁺ | 189/191 (82/83) | Loss of a hydroxyl group from the carboxylic acid |
| [M-COOH]⁺ | 161/163 (7/7) | Loss of the carboxyl group |
| [M-Br]⁺ | 127 | Loss of the bromine atom |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions). The absorption maxima (λ_max) provide information about the extent of conjugation in the molecule.
The thiophene ring is an aromatic chromophore. The presence of the bromine atom and two carboxylic acid groups, which act as auxochromes and can extend conjugation, would influence the absorption spectrum. For this compound, one would expect to observe strong π → π* transitions. The position of the λ_max can be sensitive to the solvent polarity. While emission (fluorescence) is less common for simple thiophenes unless incorporated into larger conjugated systems, it could be investigated to probe the nature of the excited state.
Illustrative UV-Vis Data for a Related Thiophene Derivative:
UV absorption spectra for substituted thiophenes typically show maxima below 300 nm. For example, the UV absorption spectrum of 2,5-dibromothiophene-3-carboxylic acid shows a maximum in this region, indicative of the electronic transitions within the substituted aromatic ring. chemicalbook.com
| Compound | Solvent | λ_max (nm) |
| 2,5-dibromothiophene-3-carboxylic acid | Not Specified | ~250-300 |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a solid. Single-crystal XRD provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, in the crystalline state.
For this compound, growing a suitable single crystal would allow for unambiguous confirmation of its structure. The analysis would reveal the planarity of the thiophene ring, the orientation of the two carboxylic acid groups relative to the ring, and the C-Br bond length. A key feature of interest would be the intermolecular hydrogen bonding network formed by the carboxylic acid groups, which often leads to the formation of dimers or extended polymeric chains in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It provides information on the crystal system and phase purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used for material identification.
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage composition (by mass) of elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.
For this compound (C₆H₃BrO₄S), the theoretical elemental composition would be calculated as follows:
Molecular Weight: 251.06 g/mol
Carbon (C): (72.066 / 251.06) * 100% = 28.71%
Hydrogen (H): (3.024 / 251.06) * 100% = 1.20%
Bromine (Br): (79.904 / 251.06) * 100% = 31.82%
Oxygen (O): (63.996 / 251.06) * 100% = 25.49%
Sulfur (S): (32.06 / 251.06) * 100% = 12.77%
An experimental result that matches these theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's purity and proposed formula.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
The rigorous purity assessment and effective isolation of this compound and its derivatives are paramount for their successful application in research and materials science. Chromatographic techniques are the cornerstone of these processes, offering a suite of methods to separate the target compound from starting materials, by-products, and other impurities. The choice of technique is dictated by the scale of the separation, the polarity of the compounds, and the required purity level.
Table 1: Illustrative HPLC Conditions for Analysis of Related Dicarboxylic Acids
| Parameter | Condition | Compound Class |
| Column | Reverse Phase (e.g., Newcrom R1) | Dicarboxylic Acids |
| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water with Phosphoric Acid | Dicarboxylic Acids |
| Detection | UV-Vis (e.g., 254 nm) | Thiophene Derivatives |
| Application | Purity Assessment, Impurity Isolation | Dicarboxylic Acids |
| This table presents typical conditions based on methods for analogous compounds like 5-Methylpyrazine-2,3-dicarboxylic acid and is applicable for developing a method for this compound. sielc.com |
For preparative scale purification and isolation following a synthesis, column chromatography is the most frequently utilized technique. Silica (B1680970) gel is the standard stationary phase for the purification of thiophene derivatives. orgsyn.org The choice of eluent (mobile phase) is critical and is determined by the polarity of the target compound and its impurities. A solvent system is typically selected by first performing Thin-Layer Chromatography (TLC) to find the optimal separation conditions. For derivatives of 5-bromothiophene-2-carboxylic acid, mixtures of non-polar solvents like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) are commonly employed. orgsyn.orgchemindigest.com By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column.
Table 2: Exemplary Column Chromatography Systems for Purification of Related Thiophene Derivatives
| Stationary Phase | Eluent System | Compound Type |
| Silica Gel | Hexane / Dichloromethane | Brominated pyrones (structurally similar) |
| Silica Gel | n-hexane / Ethyl acetate (90:10) | Pentyl 5-bromothiophene-2-carboxylate |
| Silica Gel | Dichloromethane / Hexane (1:1) | 5-Bromothiophene-2-carbaldehyde derivatives |
| This table provides examples of solvent systems used for the purification of compounds structurally related to this compound, demonstrating common practices in the field. orgsyn.orgchemindigest.com |
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of reaction progress and for the initial screening of solvent systems for column chromatography. chemindigest.com For the analysis of dicarboxylic acids, silica gel plates are often used. sarponggroup.com Visualization of the separated spots can be achieved using a general stain like potassium permanganate (B83412) or a more specific reagent. For thiophene derivatives, a spray reagent of isatin (B1672199) in sulfuric acid can be used, which typically produces colored spots. sarponggroup.com For dicarboxylic acids specifically, a pH indicator dye like bromocresol purple can be employed; the acid appears as a distinct color against a contrasting background. sarponggroup.com
Table 3: Thin-Layer Chromatography (TLC) Visualization Reagents
| Reagent | Compound Class Detected | Observation |
| Isatin-sulfuric acid | Thiophene derivatives | Variously colored spots, sometimes requiring heating. |
| Bromocresol purple (pH 10) | Dicarboxylic acids | Yellow spots on a blue background after heating. |
| This table outlines specific reagents used for the visualization of thiophene and dicarboxylic acid compounds on TLC plates. sarponggroup.com |
Q & A
Q. What are the recommended synthetic routes for brominated thiophene dicarboxylic acids?
Brominated thiophene dicarboxylic acids are typically synthesized via bromination of precursor thiophene derivatives followed by oxidation or functional group interconversion. For example, 5-Bromothiophene-3-carboxamide is synthesized by brominating thiophene-3-carboxylic acid followed by amidation . Similarly, 5-Bromo-2-thiophenecarboxylic acid (CAS 7311-63-9) is commercially available and may serve as a starting material for further functionalization . For dicarboxylic acid derivatives, multi-step synthesis involving dihydroxylation or carboxylation of bromothiophenes is common, though specific protocols for 2,3-dicarboxylic substitution require optimization.
Q. How should brominated thiophene derivatives be stored to ensure stability?
Brominated thiophenes are often sensitive to light, moisture, and temperature. For example:
- 2-Bromothiophenol requires storage below -20°C .
- 1-Bromopinacolone is stored at 0–6°C to prevent decomposition . General recommendations include inert atmosphere storage (e.g., argon), desiccants, and refrigeration for long-term stability. Always verify compound-specific stability using Safety Data Sheets (SDS) .
Q. What spectroscopic techniques are critical for characterizing bromothiophene derivatives?
Key methods include:
- NMR : To confirm bromine substitution patterns and carboxyl group positions (e.g., H and C NMR).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., 5-Bromo-2-thiophenecarboxylic acid has a molecular weight of 207.04 g/mol ).
- Melting Point Analysis : Used to assess purity (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid melts at 155–156°C ).
Advanced Research Questions
Q. How can computational modeling predict reactivity in bromothiophene dicarboxylic acids?
Density Functional Theory (DFT) simulations can model electronic effects of bromine and carboxyl groups on thiophene rings. For example:
- Bromine’s electron-withdrawing nature alters reaction sites for nucleophilic attacks.
- Carboxyl groups influence hydrogen-bonding interactions in crystal structures . Tools like Gaussian or ORCA are recommended, leveraging data from analogous compounds (e.g., 5-Bromobenzo[b]thiophene-3-carboxylic acid, CAS 7312-24-5 ).
Q. What strategies resolve contradictions in experimental vs. theoretical data for bromothiophene derivatives?
- Crystallographic Analysis : Resolves discrepancies in predicted vs. observed bond angles (e.g., X-ray diffraction of 5-Bromophthalide reveals crystal packing effects ).
- Kinetic Studies : Compare experimental reaction rates with computational predictions for bromine-mediated reactions .
Q. How do steric and electronic effects of bromine impact cross-coupling reactions in thiophene dicarboxylic acids?
Bromine acts as a directing group in Suzuki-Miyaura couplings, but steric hindrance from carboxyl groups may reduce efficiency. For example:
- 2-Bromophenylboronic acid (CAS 244205-40-1) undergoes coupling at room temperature, but bulkier derivatives require elevated temperatures .
- Optimization of catalysts (e.g., Pd(PPh)) and solvent systems (e.g., DMF/HO) is critical .
Methodological Notes
- Synthesis Gaps : Direct protocols for 5-Bromothiophene-2,3-dicarboxylic acid are absent in the provided evidence. Researchers should adapt methods from analogous compounds (e.g., bromination of thiophene-2,3-dicarboxylic acid).
- Safety : Brominated compounds often require handling in fume hoods with personal protective equipment (PPE) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
